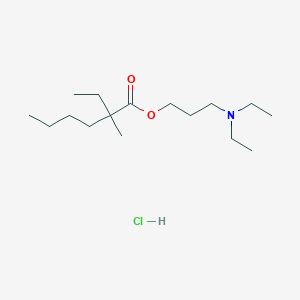
Diethylaminopropyl 2-ethyl-2-methylhexanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylaminopropyl 2-ethyl-2-methylhexanoate hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a diethylamino group and a 2-ethyl-2-methylhexanoate moiety, making it a valuable substance for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethylaminopropyl 2-ethyl-2-methylhexanoate hydrochloride typically involves the reaction of diethylamine with 2-ethyl-2-methylhexanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
Diethylaminopropyl 2-ethyl-2-methylhexanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, esters, and oxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Diethylaminopropyl 2-ethyl-2-methylhexanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a tool for probing biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Diethylaminopropyl 2-ethyl-2-methylhexanoate hydrochloride involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The compound’s unique structure allows it to modulate the activity of enzymes and receptors, making it a valuable tool for studying molecular mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylaminoethanol hydrochloride: Shares the diethylamino group but differs in the alkyl chain structure.
N,N-Diethylcysteamine: Contains a similar diethylamino group but with a different functional group attached.
Uniqueness
Diethylaminopropyl 2-ethyl-2-methylhexanoate hydrochloride is unique due to its specific combination of the diethylamino group and the 2-ethyl-2-methylhexanoate moiety. This unique structure imparts distinct chemical and biological properties, making it more versatile and effective in certain applications compared to its analogs .
Propriétés
Numéro CAS |
38370-70-6 |
|---|---|
Formule moléculaire |
C16H34ClNO2 |
Poids moléculaire |
307.9 g/mol |
Nom IUPAC |
3-(diethylamino)propyl 2-ethyl-2-methylhexanoate;hydrochloride |
InChI |
InChI=1S/C16H33NO2.ClH/c1-6-10-12-16(5,7-2)15(18)19-14-11-13-17(8-3)9-4;/h6-14H2,1-5H3;1H |
Clé InChI |
USIIGLVAVCCXCS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(CC)C(=O)OCCCN(CC)CC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


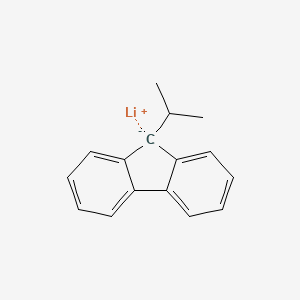
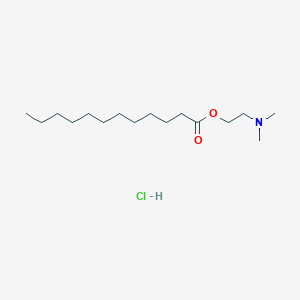
![4,4'-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14664078.png)
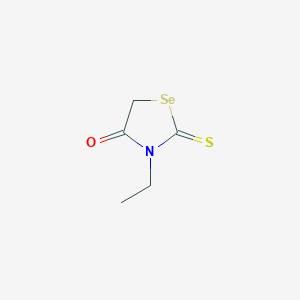
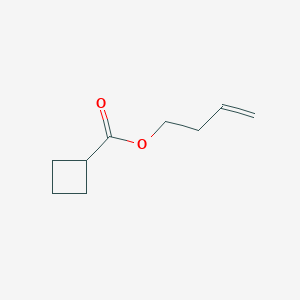
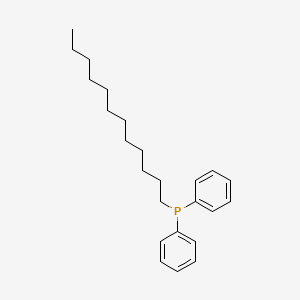
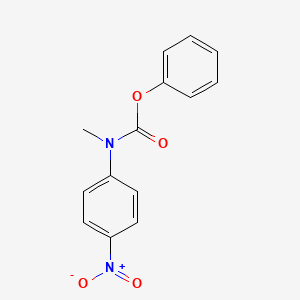
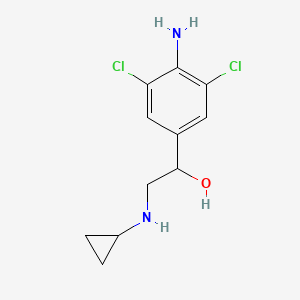
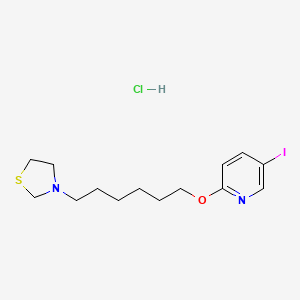

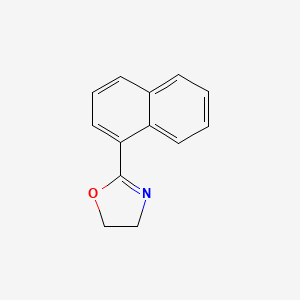

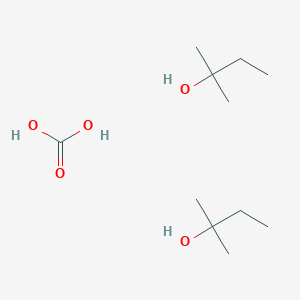
![Lithium, [(phenylsulfinyl)methyl]-](/img/structure/B14664148.png)
